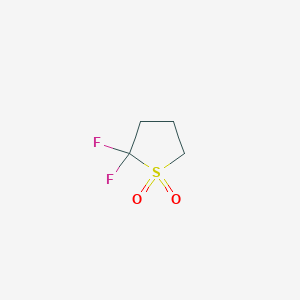
2,2-Difluoro-1lambda~6~-thiolane-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-1lambda~6~-thiolane-1,1-dione, also known as 2,2-difluorotetrahydrothiophene 1,1-dioxide, is an organosulfur compound. It is formally a cyclic sulfone with the molecular formula C4H6F2O2S.
Vorbereitungsmethoden
The synthesis of 2,2-Difluoro-1lambda~6~-thiolane-1,1-dione typically involves the difluoroethylation of heteroatom nucleophiles. One method employs a hypervalent iodine reagent, (2,2-difluoro-ethyl)(aryl)iodonium triflate, which facilitates the electrophilic difluoroethylation of thiols, amines, and alcohols via a ligand coupling mechanism . This method allows for the incorporation of the difluoroethyl group into various nucleophiles, including pharmaceutically relevant molecules such as captopril, normorphine, and mefloquine .
Analyse Chemischer Reaktionen
2,2-Difluoro-1lambda~6~-thiolane-1,1-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to sulfides.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, often facilitated by transition metal catalysts.
Common reagents used in these reactions include hypervalent iodine compounds, transition metal catalysts, and various nucleophiles. Major products formed from these reactions include difluoroethylated derivatives of thiols, amines, and alcohols .
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-1lambda~6~-thiolane-1,1-dione has several scientific research applications:
Medicinal Chemistry: The difluoroethyl group is a valuable lipophilic hydrogen bond donor, enhancing the physicochemical properties of drug compounds.
Materials Science: Fluorinated compounds, including this compound, are used in the development of advanced materials due to their unique chemical properties.
Agrochemistry: The compound is also utilized in the synthesis of agrochemicals, where its stability and reactivity are advantageous.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-1lambda~6~-thiolane-1,1-dione involves its ability to act as a lipophilic hydrogen bond donor. The incorporation of electronegative fluorine atoms increases the acidity of the α-proton, which enhances the compound’s interaction with biological targets. This modulation of lipophilicity and acidity allows for improved drug target affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
2,2-Difluoro-1lambda~6~-thiolane-1,1-dione can be compared with other similar compounds, such as:
Sulfolane (1lambda~6~-thiolane-1,1-dione): Sulfolane is a cyclic sulfone with similar structural features but lacks the difluoroethyl group.
Tetrahydrothiophene 1,1-dioxide: This compound is structurally similar but does not contain fluorine atoms, resulting in different chemical properties and applications.
The presence of the difluoroethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, distinguishing it from its non-fluorinated counterparts .
Eigenschaften
CAS-Nummer |
397250-95-2 |
|---|---|
Molekularformel |
C4H6F2O2S |
Molekulargewicht |
156.15 g/mol |
IUPAC-Name |
2,2-difluorothiolane 1,1-dioxide |
InChI |
InChI=1S/C4H6F2O2S/c5-4(6)2-1-3-9(4,7)8/h1-3H2 |
InChI-Schlüssel |
NUCTUOMXYACBHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(S(=O)(=O)C1)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S)-3,7-Bis{[(benzyloxy)carbonyl]amino}-2-oxoheptanoic acid](/img/structure/B14257373.png)

![4H-Pyran-4-one, 2,3-dihydro-2-[4-(trifluoromethyl)phenyl]-, (2S)-](/img/structure/B14257385.png)
![Dimethyl 5-[(10-bromodecyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14257391.png)
![(3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid](/img/structure/B14257393.png)
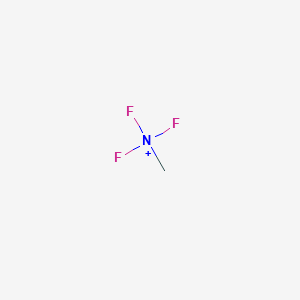
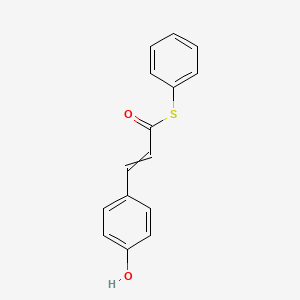
![Benzene, [(2-bromo-2-propenyl)sulfonyl]-](/img/structure/B14257426.png)
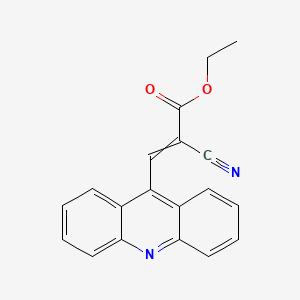
![2,2',2''-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole}](/img/structure/B14257431.png)
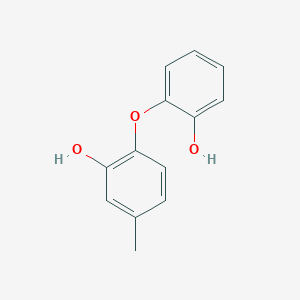
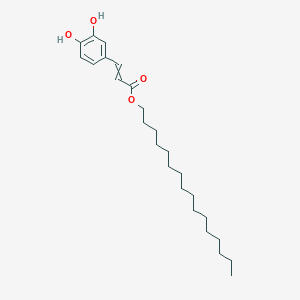
![1-[(2-Methylnaphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14257440.png)
